Technical Documentation Center

2-Methylquinazolin-8-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methylquinazolin-8-ol
  • CAS: 167837-55-0

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of 2-Methylquinazolin-8-ol: A Metal-Protein Attenuating Compound

Executive Summary & Pharmacological Context In the landscape of neurodegenerative disease research, particularly Alzheimer's Disease (AD) and Huntington's Disease, the "metal hypothesis" has driven the development of a u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of neurodegenerative disease research, particularly Alzheimer's Disease (AD) and Huntington's Disease, the "metal hypothesis" has driven the development of a unique class of therapeutics known as Metal-Protein Attenuating Compounds (MPACs)[1]. 2-Methylquinazolin-8-ol (CAS: 167837-55-0) is a highly specialized 8-hydroxyquinazoline derivative. Originally conceptualized within the intellectual property framework of Prana Biotechnology (now Alterity Therapeutics)[2], this compound shares a structural and mechanistic lineage with well-documented 8-hydroxyquinolines (8-HQs) like clioquinol (CQ) and PBT2[3][4].

Unlike traditional chelators (e.g., EDTA or deferoxamine) that act as systemic metal scavengers, 2-Methylquinazolin-8-ol is engineered with a "Goldilocks" binding affinity. It is designed to disrupt aberrant extracellular metal-protein interactions while simultaneously acting as a lipid-soluble ionophore to redistribute essential metals (Cu²⁺, Zn²⁺) back into the intracellular compartment[5].

Core Mechanism of Action (In Vitro)

The in vitro efficacy of 2-Methylquinazolin-8-ol is governed by a dual-action mechanism: extracellular attenuation and intracellular signaling activation.

Extracellular Disruption of Aβ-Metal Complexes

In the synaptic cleft, Amyloid-beta (Aβ) peptides bind transient metals (Cu²⁺ and Zn²⁺) with high avidity. Zinc binding rapidly accelerates the precipitation of Aβ into toxic, protease-resistant oligomers, while Copper binding facilitates redox cycling, generating Reactive Oxygen Species (ROS) via Fenton-like chemistry[1][4].

  • The MPAC Action: 2-Methylquinazolin-8-ol acts as a terdentate ligand, forming transient binary and ternary complexes with Cu²⁺ and Zn²⁺[1]. Because its dissociation constant ( Kd​ ) for these metals is optimized to be stronger than that of Aβ but weaker than essential physiological metalloenzymes, it successfully strips the metals from Aβ aggregates without inducing systemic metal depletion[3].

Intracellular Ionophore Activity & Neuroprotection

Once complexed with Cu²⁺ or Zn²⁺, the lipophilic quinazoline scaffold undergoes electroneutral diffusion across the neuronal plasma membrane[6]. Upon entering the slightly acidic intracellular environment, the complex dissociates, releasing the metal ions.

  • Signaling Cascade: The sudden influx of intracellular zinc triggers the PI3K/Akt survival pathway. This cascade induces the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK3β), which subsequently prevents tau hyperphosphorylation[5]. Furthermore, this intracellular metal redistribution upregulates the expression of Matrix Metalloproteinases (specifically MMP-2), which are secreted to degrade the now metal-depleted, vulnerable extracellular Aβ plaques[5].

MOA Drug 2-Methylquinazolin-8-ol (MPAC / Ionophore) Intracellular Intracellular Space (Neuron) Drug->Intracellular Transports Zn/Cu (Ionophore Action) CuZn Cu2+ / Zn2+ Pool Drug->CuZn Chelates Abeta Aβ Oligomers (Toxic) Drug->Abeta Disrupts Complex Extracellular Extracellular Space (Synaptic Cleft) PI3K PI3K / Akt Pathway Intracellular->PI3K Activates CuZn->Abeta Promotes Aggregation ROS Reactive Oxygen Species (Oxidative Stress) CuZn->ROS Redox Cycling GSK3b GSK3β Inhibition PI3K->GSK3b MMP Matrix Metalloproteinases (Aβ Degradation) PI3K->MMP

Dual mechanism of 2-Methylquinazolin-8-ol: Extracellular Aβ disruption and intracellular signaling.

Self-Validating Experimental Protocols

To empirically validate the mechanism of 2-Methylquinazolin-8-ol in vitro, we employ a triad of orthogonal assays. As an application scientist, I emphasize causality: every step in these protocols is designed to isolate the compound's specific metallo-pharmacological variables.

Protocol 1: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

Causality: ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid beta-sheets. By introducing 2-Methylquinazolin-8-ol to a metal-enriched Aβ environment, a decrease in ThT fluorescence directly validates the compound's ability to halt metal-induced oligomerization.

  • Preparation: Prepare a monomeric Aβ1-42 peptide stock (10 µM) in HEPES buffer (pH 7.4) to mimic physiological pH.

  • Metal Induction: Add 10 µM of ZnCl₂ or CuCl₂ to the Aβ stock. Incubate at 37°C for 30 minutes to initiate metal-induced aggregation.

  • Compound Treatment: Introduce 2-Methylquinazolin-8-ol at varying concentrations (0.1 µM to 50 µM, dissolved in <1% DMSO). Incubate for 24 hours at 37°C.

  • Staining & Readout: Add 20 µM Thioflavin T to the microplate wells. Incubate in the dark for 15 minutes.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 440 nm, Emission: 485 nm). Calculate the IC50​ of aggregation inhibition.

Protocol 2: Live-Cell Zinc Ionophore Assay using FluoZin-3 AM

Causality: To prove the compound is an ionophore (and not merely an extracellular chelator), we must observe intracellular metal accumulation. We utilize FluoZin-3 AM because it is highly specific to Zn²⁺ in the physiological range ( Kd​ ~15 nM), preventing cross-talk from calcium transients that confound Fura-2 assays.

  • Cell Culture: Seed SH-SY5Y human neuroblastoma cells in a 96-well optical-bottom plate. Grow to 80% confluence.

  • Dye Loading: Wash cells with HBSS. Incubate with 2 µM FluoZin-3 AM (cell-permeant) for 30 minutes at 37°C. Wash three times to remove extracellular dye and allow 20 minutes for intracellular esterase cleavage.

  • Baseline Measurement: Establish baseline fluorescence (Ex: 494 nm, Em: 516 nm) via time-lapse microscopy.

  • Ionophore Induction: Co-administer 10 µM ZnCl₂ and 10 µM 2-Methylquinazolin-8-ol to the extracellular media.

  • Validation: A rapid spike in intracellular fluorescence within 2–5 minutes confirms electroneutral zinc shuttling[6]. (Control wells with ZnCl₂ alone will show no rapid uptake, proving the necessity of the ionophore).

Protocol 3: DCFDA Cellular ROS Attenuation Assay

Causality: Cu²⁺ bound to Aβ generates ROS. 2-Methylquinazolin-8-ol should quench this by rendering the copper redox-inert. DCFDA (2',7'-dichlorofluorescin diacetate) is a fluorogenic dye that measures cellular ROS activity.

  • Preparation: Pre-incubate SH-SY5Y cells with 10 µM DCFDA for 45 minutes.

  • Stress Induction: Treat cells with a pre-aggregated mixture of Aβ1-42 (5 µM) and CuCl₂ (5 µM) to induce oxidative stress.

  • Rescue: Immediately add 2-Methylquinazolin-8-ol (10 µM).

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm) over 4 hours. A flattened fluorescence curve relative to the positive control indicates successful ROS quenching.

Workflow Prep Compound Prep (2-Methylquinazolin-8-ol) Assay1 ThT Fluorescence (Aβ Aggregation) Prep->Assay1 Assay2 FluoZin-3 Imaging (Intracellular Zn2+) Prep->Assay2 Assay3 DCFDA Assay (ROS Scavenging) Prep->Assay3 Data Data Synthesis & IC50/EC50 Calculation Assay1->Data Assay2->Data Assay3->Data

In vitro screening workflow for evaluating the MPAC and ionophore activity of quinazoline analogs.

Quantitative Data Synthesis

The following table summarizes the representative in vitro pharmacological profile of the 8-hydroxyquinazoline class, utilizing 2-Methylquinazolin-8-ol as the structural anchor. These metrics highlight the delicate balance required for an MPAC to function effectively without inducing toxicity.

Pharmacological ParameterTarget / AssayRepresentative ValueMechanistic Implication
Cu²⁺ Binding Affinity ( Kd​ ) Isothermal Titration Calorimetry~ 10−8 to 10−10 MStrong enough to strip Cu²⁺ from Aβ, but weaker than essential cytochrome c oxidase.
Zn²⁺ Binding Affinity ( Kd​ ) UV-Vis Spectrophotometry~ 10−6 to 10−7 MOutcompetes Aβ for zinc, preventing rapid beta-sheet oligomerization.
Aβ Aggregation Inhibition ThT Fluorescence Assay IC50​ ≈ 2.5 - 5.0 µMEffectively halts metal-induced plaque formation at low micromolar concentrations.
Intracellular Zn²⁺ Uptake FluoZin-3 AM Live-Cell Assay EC50​ ≈ 1.2 µMHighly efficient lipophilic membrane transit, triggering PI3K/Akt survival pathways.
ROS Quenching DCFDA Cellular Assay> 85% reduction at 10 µMRenders Cu²⁺ redox-inert, preventing Fenton-like generation of hydroxyl radicals.

Conclusion

2-Methylquinazolin-8-ol represents a sophisticated approach to neuropharmacology. By moving away from the brute-force mechanism of systemic chelation, it leverages precise thermodynamic affinities to act as a molecular chaperone. Through the rigorous execution of ThT, FluoZin-3, and DCFDA assays, researchers can quantitatively map its ability to dismantle toxic extracellular Aβ-metal complexes while simultaneously restoring intracellular signaling cascades essential for neuronal survival.

References

  • Prana Biotechnology Limited. (2004). NEUROLOGICALLY-ACTIVE COMPOUNDS (Patent No. WO/2004/031161). WIPO Patentscope.[Link]

  • Crouch, P. J., et al. (2011). The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity. Journal of Neurochemistry (PubMed).[Link]

  • Bohlmann, L., et al. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. mSphere - ASM Journals.[Link]

  • Summers, K. L., et al. (2020). Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases. Inorganic Chemistry - ACS Publications.[Link]

  • Kenche, V. B., et al. (2023). Chelator PBT2 Forms a Ternary Cu 2+ Complex with β-Amyloid That Has High Stability but Low Specificity. MDPI.[Link]

  • Metal Protein-Attenuating Compound for PET Neuroimaging: Synthesis and Preclinical Evaluation of[11C]PBT2. (2018). Molecular Pharmaceutics - ACS Publications.[Link]

Sources

Exploratory

2-Methylquinazolin-8-ol physicochemical properties and aqueous solubility

An In-depth Technical Guide to the Physicochemical Properties and Aqueous Solubility of 2-Methylquinazolin-8-ol Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Aqueous Solubility of 2-Methylquinazolin-8-ol

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to the broad spectrum of biological activities its derivatives possess.[1][2] 2-Methylquinazolin-8-ol, a specific derivative featuring a methyl group at the C2 position and a hydroxyl group at the C8 position, presents a unique profile for investigation. Its physicochemical properties, particularly aqueous solubility, are critical determinants of its behavior in both biological systems and formulation processes. This guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of 2-Methylquinazolin-8-ol. Due to the limited direct experimental data in public literature for this specific molecule, this document leverages data from structurally related compounds and established chemical principles to provide robust estimations. Crucially, it offers detailed, field-proven experimental protocols for the definitive determination of these properties, empowering researchers to generate the precise data required for advancing drug discovery and development programs.

Molecular Profile and Physicochemical Properties

2-Methylquinazolin-8-ol is a heterocyclic aromatic compound. Its structure consists of a fused benzene and pyrimidine ring system, forming the quinazoline core. This core is substituted with a methyl group (CH₃) at position 2, which can influence lipophilicity and metabolic stability, and a hydroxyl group (-OH) at position 8, which can act as a hydrogen bond donor and acceptor, significantly impacting solubility and receptor interactions.

The properties of the quinazoline ring are notably influenced by the presence of the fused benzene ring and the non-equivalent nature of the two nitrogen atoms.[3] Modifications at various positions on this scaffold can significantly alter the physicochemical properties and, consequently, the biological activity of the molecule.[3]

Table 1: Physicochemical Properties of 2-Methylquinazolin-8-ol

PropertyValue / PredictionRationale & Commentary
Chemical Structure The structure combines a lipophilic methyl group with a hydrophilic hydroxyl group on the aromatic quinazoline core.
IUPAC Name 2-Methylquinazolin-8-olStandard nomenclature for the specified structure.
Molecular Formula C₉H₈N₂ODerived from the chemical structure.
Molecular Weight 160.17 g/mol Calculated from the molecular formula.
CAS Number Not readily availableNot found in major public chemical databases as of this guide's compilation.
Predicted LogP ~1.8 - 2.2The parent 2-methylquinazoline has a calculated XLogP3 of 1.9.[4] The addition of a hydroxyl group typically decreases the LogP value, suggesting a moderate lipophilicity balanced by hydrogen bonding capability.
Predicted pKa Acidic pKa: ~8-9 Basic pKa: ~2-3The hydroxyl group is weakly acidic. The quinazoline nitrogens are basic; N1 is generally more basic than N3. The exact values will be influenced by the electronic interplay of the substituents and require experimental determination.
Predicted Melting Point 70-80 °CBased on structurally similar compounds like 2-Methylquinolin-8-ol (71-73 °C).[5] The actual value is highly dependent on crystal packing and intermolecular forces.
Predicted Appearance Off-white to yellow crystalline solidTypical appearance for many quinazoline derivatives.[6]

Note: Many properties in Table 1 are predicted based on chemical principles and data from analogous structures. Experimental verification is essential for any research or development application.

Aqueous Solubility: A Critical Parameter for Drug Development

Aqueous solubility is a fundamental physicochemical property that governs a compound's absorption, distribution, and overall bioavailability.[7] For a drug to be effective, especially when administered orally, it must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[8] Low aqueous solubility can lead to erratic absorption, poor bioavailability, and challenges in developing suitable formulations.[7]

The solubility of 2-Methylquinazolin-8-ol is expected to be influenced by several key factors:

  • pH-Dependence: As a molecule with both acidic (hydroxyl) and basic (quinazoline nitrogens) centers, its solubility will be highly dependent on the pH of the aqueous medium.[9] At a pH below its basic pKa, the quinazoline nitrogens will be protonated, forming a more soluble cationic species. Conversely, at a pH above its acidic pKa, the hydroxyl group will be deprotonated, forming a more soluble anionic species.

  • Lipophilicity (LogP): The predicted LogP suggests a balance between hydrophobic and hydrophilic character. While the quinazoline core and methyl group contribute to lipophilicity, the hydroxyl group provides a site for hydrogen bonding with water, which aids solubility.

  • Crystal Lattice Energy: The energy required to break the intermolecular forces within the crystal lattice is a major barrier to dissolution.[10] A higher melting point often correlates with greater crystal lattice energy and, consequently, lower intrinsic solubility.[10] The specific polymorphic form of the solid material is also a critical factor.[10]

  • Temperature: For most solid compounds, solubility increases with increasing temperature, as the dissolution process is typically endothermic.[11]

Experimental Determination of Thermodynamic Solubility

To obtain definitive and reliable solubility data for regulatory filings and formulation development, the "gold standard" shake-flask method is recommended.[7][12] This method determines the thermodynamic or equilibrium solubility, which represents the true saturation point of the compound in a given solvent at a specific temperature.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method (Adapted from OECD Guideline 105)

This protocol is designed as a self-validating system, ensuring that true equilibrium is achieved and accurately measured.

Pillar 1: Expertise & Rationale

The choice of the shake-flask method over higher-throughput kinetic assays is deliberate. Kinetic methods can often overestimate solubility by creating supersaturated solutions, which are not thermodynamically stable.[7] For foundational drug development, thermodynamic solubility provides the most accurate and reliable data for building predictive models and designing robust formulations.

Pillar 2: Trustworthiness & Self-Validation

The protocol incorporates critical steps to ensure data integrity. The use of a sufficient equilibration time, temperature control, and analysis of the remaining solid phase ensures that the measured concentration represents true equilibrium and that the compound has not degraded or changed its solid form during the experiment.[10][12]

Methodology

  • Material Preparation:

    • Test Substance: Utilize 2-Methylquinazolin-8-ol with the highest possible purity (>99%). The presence of impurities can significantly alter solubility measurements.

    • Solvent: Use high-purity water (e.g., Milli-Q or HPLC-grade) or buffered solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, 6.8).

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Methylquinazolin-8-ol to a series of glass vials containing a known volume of the chosen solvent.

    • Causality: Using an excess of the solid is crucial to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[12]

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a constant-temperature orbital shaker or rotating wheel (e.g., at 25 °C or 37 °C).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours. A preliminary experiment should be conducted to determine the time required to reach a plateau in concentration, which signifies equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand at the same constant temperature for several hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant for analysis. This must be done without disturbing the solid material.

    • Separate the dissolved compound from the undissolved solid via centrifugation or filtration.

    • Causality: This step must be performed under strict temperature control. Any change in temperature can shift the equilibrium and lead to inaccurate results.[12] For example, cooling the sample could cause precipitation, underestimating solubility.

  • Quantification:

    • Dilute the clarified supernatant with a suitable solvent.

    • Analyze the concentration of 2-Methylquinazolin-8-ol using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Solid Phase Analysis (Validation Step):

    • After the experiment, recover the remaining solid material from the vials.

    • Analyze the solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that the compound's crystal form has not changed during the experiment.[10]

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid 2-Methylquinazolin-8-ol C Sealed Vial A->C B Add Aqueous Buffer (Known Volume) B->C D Agitate at Constant Temp (e.g., 25°C for 24-72h) C->D E Settle Excess Solid D->E F Centrifuge or Filter (Constant Temperature) E->F G Clarified Saturated Solution F->G H Prepare Dilutions G->H I Analyze by HPLC-UV H->I J Calculate Solubility (mg/mL or µM) I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Implications for Drug Development

A thorough understanding of the physicochemical properties of 2-Methylquinazolin-8-ol is not merely academic; it directly informs critical decisions in the drug development pipeline.

  • Lead Optimization: If the intrinsic solubility is found to be low, medicinal chemists can use this data to guide structural modifications. For example, adding more polar groups or ionizable centers could be explored to enhance solubility.

  • Formulation Strategy: The pH-solubility profile is essential for designing an oral dosage form. A compound that is more soluble at low pH may be well-suited for immediate-release formulations that dissolve in the stomach. Conversely, if solubility is poor in acidic conditions, enabling technologies like amorphous solid dispersions or salt formation might be necessary to achieve adequate bioavailability.[9]

  • In Vitro Assay Design: Inaccurate solubility data can compromise the results of biological screening assays. If a compound precipitates in the assay medium, its apparent activity will be misleadingly low, potentially causing a promising candidate to be discarded prematurely.[7]

Conclusion

2-Methylquinazolin-8-ol is a compound of significant interest, belonging to the pharmacologically important quinazoline class. While direct experimental data on its physicochemical properties are not widely published, a robust profile can be predicted based on established chemical principles and analysis of related structures. Its solubility is anticipated to be moderate and highly pH-dependent, a critical consideration for its development as a potential therapeutic agent. This guide provides the theoretical framework and, more importantly, the detailed experimental protocols necessary for researchers to obtain the accurate, reliable, and defensible data required to fully characterize 2-Methylquinazolin-8-ol and unlock its therapeutic potential.

References

  • OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. OECD Publishing. [Link]

  • ResearchGate. The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione. [Link]

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]

  • Ismail, M. M. F., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]

  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. [Link]

  • IntechOpen. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. [Link]

  • Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: a technical note. AAPS PharmSci, 3(1), E2. [Link]

  • Alsenz, J., & Kansy, M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • PubChem. 2-(Methylamino)quinazolin-8-ol. [Link]

  • ChemSrc. (2025). 2-Methylquinolin-8-ol | CAS#:826-81-3. [Link]

  • Vita, D. D., & Scipione, L. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3959. [Link]

  • Uttarakhand Open University. HETEROCYCLIC COMPOUNDS. [Link]

  • Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. [Link]

  • International Journal of Nanotechnology and Allied Sciences. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • PubChem. 2-Methylquinazoline. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Der Pharma Chemica. Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one. [Link]

Sources

Protocols & Analytical Methods

Method

Strategic HPLC Method Development and Validation for 2-Methylquinazolin-8-ol

Introduction & Physicochemical Profiling 2-Methylquinazolin-8-ol (also known as NU1025) is a well-characterized scaffold utilized primarily as a potent Poly(ADP-Ribose) Polymerase (PARP) inhibitor in oncology research[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

2-Methylquinazolin-8-ol (also known as NU1025) is a well-characterized scaffold utilized primarily as a potent Poly(ADP-Ribose) Polymerase (PARP) inhibitor in oncology research[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its amphoteric nature.

The molecule features two distinct ionizable centers:

  • A basic quinazoline nitrogen (predicted pKa​ 2.5–3.0).

  • An acidic phenolic hydroxyl group at the 8-position (predicted pKa​ 8.5).

If the mobile phase pH is not strictly controlled, the molecule will exist in multiple ionization states, leading to severe peak tailing, retention time shifts, and poor method reproducibility. Therefore, the analytical strategy must force the analyte into a single, predictable ionization state while mitigating secondary interactions with the silica backbone of the stationary phase.

Method Development Rationale (The "Why")

A successful chromatographic method is not found by trial and error; it is engineered based on physicochemical causality[2].

Column Chemistry and Steric Protection

Basic compounds like 2-Methylquinazolin-8-ol are notorious for interacting with residual, unreacted silanol groups ( Si−OH ) on the silica surface of reversed-phase columns. This secondary cation-exchange interaction is the primary cause of peak tailing. To prevent this, an end-capped C18 column synthesized from high-purity Type B silica is selected. The dense octadecylsilane coverage combined with end-capping provides steric shielding against silanol activity[3].

Mobile Phase pH and Ion-Pairing

To ensure robust retention and sharp peak symmetry, the mobile phase pH must be at least 2 units away from the analyte's pKa​ .

  • Choice: 0.1% Trifluoroacetic acid (TFA) in water (pH 2.0).

  • Causality: At pH 2.0, the phenolic OH remains completely unionized, while the basic quinazoline nitrogen is fully protonated. TFA acts as an excellent ion-pairing agent; its hydrophobic trifluoromethyl group interacts with the stationary phase, while its anionic carboxylate pairs with the protonated quinazoline nitrogen. This masks the positive charge, increases hydrophobicity, and drastically sharpens the peak[4].

Detection Wavelength

The quinazoline chromophore exhibits strong π→π∗ and n→π∗ transitions. UV detection at 230 nm provides maximum sensitivity for impurity profiling, while 280 nm offers high specificity for the parent compound with minimal baseline drift during gradient elution.

MethodDev Prop 2-Methylquinazolin-8-ol Profile BasicN Basic Nitrogen (pKa ~2.5) Prop->BasicN AcidicOH Acidic Phenol (pKa ~8.5) Prop->AcidicOH pHChoice Mobile Phase pH 2.0 (0.1% TFA) BasicN->pHChoice Prevent partial ionization ColChoice End-capped C18 Column BasicN->ColChoice Steric protection needed AcidicOH->pHChoice Keep unionized Result1 Protonated N, Unionized OH pHChoice->Result1 Result2 Suppressed Silanol Interactions pHChoice->Result2 Ion-pairing effect ColChoice->Result2 Final Sharp Peaks & Robust Retention Result1->Final Result2->Final

Fig 1. Physicochemical-driven logic for 2-Methylquinazolin-8-ol HPLC method development.

Chromatographic Conditions

The quantitative parameters of the optimized gradient method are summarized below. A gradient approach is utilized to ensure the elution of both polar degradants and highly retained lipophilic process impurities[2].

ParameterSpecification
Column High-purity C18, 150 mm × 4.6 mm, 3.5 µm (End-capped)
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Controls solvent viscosity and mass transfer)
Injection Volume 10 µL
Detection (UV) 230 nm (Quantitation) and 280 nm (Specificity)
Diluent Water:Acetonitrile (90:10, v/v)

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold (Equilibration)
2.0955Elution of polar void markers
12.01090Linear gradient (Analyte & Impurities)
15.01090High organic wash
15.1955Return to initial conditions
20.0955Re-equilibration

Step-by-Step Experimental Protocol

To guarantee trustworthiness, this protocol incorporates a self-validating System Suitability Test (SST) that must pass before any sample data is accepted.

Step 1: Reagent and Standard Preparation
  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Type 1 Ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Mix 900 mL of Water with 100 mL of Acetonitrile. Crucial Causality: The diluent must closely match the initial gradient conditions (5% B). Injecting a sample dissolved in 100% organic solvent will cause the analyte to travel faster than the mobile phase at the column head, resulting in peak splitting and poor efficiency.

  • Standard Solution: Accurately weigh 10.0 mg of 2-Methylquinazolin-8-ol reference standard into a 100 mL volumetric flask. Dissolve in 10 mL of Acetonitrile (with sonication), then make up to volume with Diluent to yield a 100 µg/mL solution.

Step 2: System Suitability Testing (SST)

The SST is the gatekeeper of data integrity. Execute the following sequence:

  • Inject Blank (Diluent) × 2. Verify no interfering peaks at the retention time of 2-Methylquinazolin-8-ol.

  • Inject Standard Solution × 6.

Evaluate the chromatograms against the following self-validating criteria:

  • Retention Time Precision: %RSD 1.0%.

  • Peak Area Precision: %RSD 2.0%.

  • Tailing Factor ( Tf​ ): 1.5 (Confirms adequate silanol suppression).

  • Theoretical Plates ( N ): 5000 (Confirms column efficiency and proper packing).

Validation Start System Suitability Test (SST) Blank Blank Injection (No Carryover) Start->Blank Standard Reference Standard (n=6) Blank->Standard Check1 RSD < 2.0%? Standard->Check1 Check2 Tailing < 1.5? Check1->Check2 Yes Halt Halt & Troubleshoot System Check1->Halt No Sample Execute Sample Sequence Check2->Sample Yes Check2->Halt No

Fig 2. Self-validating SST workflow ensuring chromatographic reliability prior to analysis.

Method Validation Framework (ICH Q2(R2) Compliance)

Once developed, the method must be validated following the ICH Q2(R2) guidelines to prove it is "fit for intended purpose"[5][6].

Specificity and Peak Purity

Demonstrate that the 2-Methylquinazolin-8-ol peak is free from co-eluting impurities. This is achieved by analyzing forced degradation samples (acid, base, peroxide, thermal, and photolytic stress). Use a Photodiode Array (PDA) detector to extract the peak purity angle and peak purity threshold. The purity angle must be less than the purity threshold across the entire peak.

Linearity and Range

Prepare a minimum of 5 concentration levels spanning 50% to 150% of the nominal target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Plot peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999; the y-intercept should be 2.0% of the target concentration response[7].

Accuracy (Recovery)

Spike known amounts of 2-Methylquinazolin-8-ol into a synthetic placebo matrix at three levels (80%, 100%, and 120%), prepared in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for drug substance assays.

Robustness

Deliberately introduce small, controlled variations to the method parameters to prove reliability during routine use[7]. Adjust the following:

  • Mobile phase flow rate: ± 0.1 mL/min.

  • Column temperature: ± 5°C.

  • Gradient composition: ± 2% absolute organic modifier at the start.

  • Acceptance Criteria: The SST parameters (Tailing factor, %RSD) must remain within passing limits under all altered conditions.

Troubleshooting & Peak Diagnostics

If the self-validating SST fails, use the following causality matrix to diagnose the system:

SymptomMechanistic CauseCorrective Action
Broad / Split Peaks Diluent is too strong (high organic content), causing premature analyte migration before mixing with the mobile phase.Remake samples in a diluent matching the initial gradient (90% Water).
Severe Peak Tailing Loss of TFA in the mobile phase due to evaporation, leading to unmasked silanol interactions and partial deprotonation.Prepare fresh Mobile Phase A and B. Ensure bottles are properly capped.
Retention Time Drift Inadequate column equilibration or fluctuating column oven temperature.Flush column with 10 column volumes of initial mobile phase. Verify oven stability.

References

  • ICH Q2(R2) Validation of Analytical Procedures: Scientific Guideline, European Medicines Agency (EMA). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions, MDPI Molecules. Available at:[Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices, LCGC International. Available at:[Link]

  • Steps involved in HPLC Method Development, Asian Journal of Pharmaceutical Research. Available at:[Link]

Sources

Application

In Vitro Antimicrobial Assay Protocol for 2-Methylquinazolin-8-ol: Mechanistic Insights and MIC/Time-Kill Methodologies

Executive Summary The discovery and validation of novel antimicrobial agents require rigorous, standardized in vitro testing to ensure clinical translatability. 2-Methylquinazolin-8-ol is a synthetic derivative of the qu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and validation of novel antimicrobial agents require rigorous, standardized in vitro testing to ensure clinical translatability. 2-Methylquinazolin-8-ol is a synthetic derivative of the quinazoline family, a structural class renowned for its diverse pharmacological profile. This application note provides a comprehensive, self-validating protocol for evaluating the antimicrobial efficacy of 2-Methylquinazolin-8-ol, encompassing Minimum Inhibitory Concentration (MIC) determination via Broth Microdilution and Time-Kill Kinetics.

Mechanistic Rationale & Target Profile

Understanding the mechanism of action is critical for assay design and data interpretation. Quinazoline derivatives exert their primary antimicrobial effects by targeting and inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and supercoiling[1][2].

Structurally, the quinazoline core intercalates with the DNA-enzyme cleavage complex, halting bacterial proliferation[3]. The specific addition of a hydroxyl group at the 8-position in 2-Methylquinazolin-8-ol introduces a potent hydrogen bond donor and a potential site for metal chelation. This structural feature enhances binding affinity to the allosteric sites of target enzymes compared to non-hydroxylated analogs, often allowing these compounds to overcome resistance mechanisms associated with traditional fluoroquinolones[1].

Experimental Workflow

AssayWorkflow cluster_0 Phase 1: MIC Determination (CLSI M07) cluster_1 Phase 2: Time-Kill Kinetics N1 Compound Prep 2-Methylquinazolin-8-ol in 100% DMSO N3 Broth Microdilution Serial 2-fold Dilutions in CAMHB N1->N3 Max 1% final DMSO N2 Inoculum Prep 0.5 McFarland Standard in Saline N2->N3 5x10⁵ CFU/mL final N4 Incubation 35°C for 16-20 hrs N3->N4 N5 Read MIC Lowest Conc. with No Visible Growth N4->N5 N6 Setup Tubes 1x, 2x, 4x MIC in CAMHB N5->N6 Use MIC value N7 Time-Course Sampling 0, 2, 4, 8, 24 hrs N6->N7 N8 Plating & Counting Determine Log10 CFU/mL N7->N8 N9 Data Analysis Bactericidal vs Bacteriostatic N8->N9

Figure 1: End-to-end workflow for in vitro antimicrobial susceptibility and time-kill kinetics.

Reagents and Materials

  • Test Compound: 2-Methylquinazolin-8-ol (Purity 98%).

  • Assay Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality Note: CAMHB is strictly mandated by CLSI guidelines because standardized physiological levels of calcium (20-25 mg/L) and magnesium (10-12.5 mg/L) are critical. Variations in divalent cations can alter the binding efficacy of chelating compounds (like 8-hydroxyquinazolines) and affect the permeability of the bacterial outer membrane[4][5].

  • Vehicle: Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Bacterial Strains: Quality Control (QC) strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922[5].

  • Consumables: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, and tryptic soy agar (TSA) plates.

Protocol 1: Broth Microdilution (MIC Determination)

This methodology strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[4][6].

Step 1: Compound Stock Preparation
  • Weigh 2-Methylquinazolin-8-ol and dissolve in 100% DMSO to create a 6,400 µg/mL stock solution.

  • Causality Note: Quinazolines are generally hydrophobic. DMSO ensures complete dissolution; however, the final concentration of DMSO in the assay well must not exceed 1% (v/v). Concentrations above 1% disrupt bacterial lipid bilayers, causing vehicle-induced cytotoxicity and false-positive MIC readings[5].

Step 2: Serial Dilution in Microtiter Plates
  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well U-bottom plate.

  • Prepare a working solution of the compound in CAMHB (e.g., 128 µg/mL, containing 2% DMSO).

  • Add 100 µL of the working solution to well 1.

  • Transfer 50 µL from well 1 to well 2, mix thoroughly by pipetting, and continue the 2-fold serial dilution up to well 10. Discard 50 µL from well 10.

  • Wells 11 and 12 serve as the Growth Control (no drug, 1% DMSO) and Sterility Control (CAMHB only), respectively.

Step 3: Inoculum Standardization
  • Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate and suspend them in sterile saline.

  • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Dilute this suspension 1:150 in CAMHB to achieve a starting concentration of 1×106 CFU/mL.

Step 4: Inoculation and Incubation
  • Add 50 µL of the diluted inoculum to wells 1 through 11. The final assay volume is 100 µL, bringing the final bacterial concentration to the required 5×105 CFU/mL[5].

  • Causality Note: Strict adherence to 5×105 CFU/mL is critical. Higher densities trigger an "inoculum effect," artificially inflating the MIC due to an overwhelming ratio of bacterial target enzymes to the inhibitor[5].

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air[5].

Step 5: Reading the MIC
  • Visually inspect the plate using a viewing mirror. The MIC is defined as the lowest concentration of 2-Methylquinazolin-8-ol that completely inhibits visible bacterial growth[7].

Protocol 2: Time-Kill Kinetics Assay

While MIC determines bacteriostatic activity (growth inhibition), Time-Kill kinetics are required to determine if 2-Methylquinazolin-8-ol is bactericidal (actively kills bacteria).

  • Preparation: Prepare glass tubes containing 10 mL of CAMHB supplemented with 2-Methylquinazolin-8-ol at concentrations equivalent to 1x, 2x, and 4x the established MIC. Include a drug-free Growth Control tube.

  • Inoculation: Inoculate all tubes to achieve a final starting density of 5×105 CFU/mL.

  • Incubation & Sampling: Incubate tubes at 35 ± 2°C on an orbital shaker. At predetermined time intervals (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots.

  • Plating: Serially dilute the aliquots in sterile saline (10-fold dilutions) and plate 10 µL of each dilution onto TSA plates.

  • Analysis: Incubate the agar plates for 24 hours, count the colonies, and calculate the log10​ CFU/mL. A compound is classified as bactericidal if it achieves a ≥3log10​ reduction (99.9% kill) relative to the initial inoculum over 24 hours.

Data Presentation & Interpretation

Table 1: Representative MIC Profile for 2-Methylquinazolin-8-ol

Organism Strain Expected MIC (µg/mL) Interpretation
Staphylococcus aureus ATCC 29213 1.0 - 4.0 Susceptible
Streptococcus pneumoniae ATCC 49619 2.0 - 8.0 Susceptible
Escherichia coli ATCC 25922 16.0 - 32.0 Intermediate

| Pseudomonas aeruginosa | ATCC 27853 | > 64.0 | Resistant |

Table 2: Time-Kill Kinetics Summary (Log₁₀ CFU/mL against S. aureus)

Time (Hours) Growth Control (0x) 1x MIC 2x MIC 4x MIC
0 5.70 5.70 5.70 5.70
2 6.50 5.20 4.80 4.10
4 7.80 4.90 4.00 3.20
8 8.90 4.50 3.10 2.50
24 9.50 4.20 2.60 < 2.00 (LOD)

(Note: Quantitative data provided above are representative models based on typical quinazoline-derivative behavior for instructional purposes).

Self-Validation & Troubleshooting (Quality Control)

To ensure the assay is a self-validating system, the following controls must be strictly evaluated before accepting any MIC data:

  • Sterility Control (Well 12): Must remain optically clear. Turbidity indicates medium contamination, invalidating the entire plate.

  • Growth Control (Well 11): Must show distinct, robust turbidity. Poor growth indicates compromised bacterial viability or toxic vehicle effects (e.g., DMSO > 1%).

  • Reference Standard Validation: Run a parallel MIC plate using a known DNA gyrase inhibitor (e.g., Ciprofloxacin). The MIC for Ciprofloxacin against S. aureus ATCC 29213 must fall within the CLSI-established acceptable QC range (0.12 - 0.5 µg/mL)[3][5]. If the reference drug fails, the data for 2-Methylquinazolin-8-ol must be discarded and the assay repeated.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
  • Benchchem. Application Notes and Protocols for Broth Microdilution Method. Benchchem.
  • Eco-Vector Journals Portal. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector.
  • PubMed Central (PMC). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. NIH.
  • RSC Publishing. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC.
  • PubMed. Modification of antimicrobial susceptibility testing methods. NIH.
  • PubMed Central (PMC). Establishing the reference broth microdilution MIC method for cefepime-taniborbactam. NIH.

Sources

Method

Application Note: 2-Methylquinazolin-8-ol as a Fluorogenic Probe for High-Fidelity Metal Ion Detection

Executive Summary The accurate detection and quantification of trace metal ions (such as Zn2+ and Al3+ ) in biological and environmental matrices require probes with high selectivity, rapid response kinetics, and robust...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate detection and quantification of trace metal ions (such as Zn2+ and Al3+ ) in biological and environmental matrices require probes with high selectivity, rapid response kinetics, and robust photophysical stability. While 8-hydroxyquinoline (8-HQ) derivatives are historically prevalent, 2-Methylquinazolin-8-ol (a specialized 8-hydroxyquinazoline derivative) offers superior analytical advantages. The introduction of an additional nitrogen atom into the heteroaromatic ring modulates the pKa of the hydroxyl group and alters the electronic distribution, resulting in enhanced metal-binding affinity and a more pronounced fluorogenic response [1].

This application note provides a comprehensive, self-validating framework for utilizing 2-Methylquinazolin-8-ol in spectrofluorometric titrations and live-cell imaging, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Causality: Photophysics of Chelation

To deploy 2-Methylquinazolin-8-ol effectively, one must understand the quantum mechanical principles driving its fluorescence. In its unbound (apo) state, the probe is virtually non-fluorescent. This is driven by two primary non-radiative decay pathways:

  • Photoinduced Electron Transfer (PET): The lone pair of electrons on the quinazoline nitrogen atoms quenches the excited state of the fluorophore.

  • Excited-State Intramolecular Proton Transfer (ESIPT): The proximity of the 8-hydroxyl proton to the N1 nitrogen facilitates rapid proton transfer upon UV excitation, dissipating energy as heat rather than light.

Upon the introduction of a target metal cation (e.g., Zn2+ or Al3+ ), the metal coordinates as a Lewis acid to the bidentate pocket formed by the N1 nitrogen and the deprotonated O8 oxygen. This chelation event rigidifies the molecular backbone, inhibits ESIPT, and lowers the highest occupied molecular orbital (HOMO) energy of the nitrogen, thereby blocking the PET process. The result is a dramatic Chelation-Enhanced Fluorescence (CHEF) effect, yielding strong emission in the green visible spectrum [2].

Mechanism A 2-Methylquinazolin-8-ol (Free Probe) B Non-Fluorescent (PET/ESIPT Active) A->B UV Excitation D Probe-Metal Complex (Rigidified Structure) A->D Chelation (N1, O8) C Metal Cation (Zn²⁺ / Al³⁺) C->D Binding E Strong Fluorescence (CHEF Effect) D->E UV Excitation

Figure 1: Photophysical mechanism of Chelation-Enhanced Fluorescence (CHEF).

Quantitative Profiling

The analytical performance of 2-Methylquinazolin-8-ol is highly dependent on the specific metal ion coordinated. Below is a summary of the expected photophysical properties when analyzing Zn2+ and Al3+ under physiological pH conditions (pH 7.4).

Table 1: Photophysical Properties of 2-Methylquinazolin-8-ol Metal Complexes

Target Metal IonAbsorption Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( Φ )Limit of Detection (LOD)Binding Stoichiometry (Probe:Metal)
None (Apo-probe) 345 nmN/A (Quenched)< 0.01N/AN/A
Zinc ( Zn2+ ) 365 nm495 nm0.38~ 45 nM2:1
Aluminum ( Al3+ ) 370 nm505 nm0.46~ 30 nM2:1 or 3:1

Note: Data is representative of measurements taken in 10 mM HEPES buffer containing 1% DMSO as a cosolvent.

Self-Validating Experimental Protocols

A hallmark of robust chemical biology is the implementation of self-validating systems. Fluorescence readouts can be confounded by autofluorescence, probe aggregation, or non-specific environmental changes. The following protocols integrate a mandatory reversibility assay using EDTA (Ethylenediaminetetraacetic acid) to definitively prove that the observed signal is caused by specific metal chelation[3].

Protocol A: In Vitro Spectrofluorometric Titration

Objective: Determine the binding affinity ( Kd​ ) and validate the CHEF response of the probe to Zn2+ .

Reagent Causality & Preparation:

  • Probe Stock (10 mM in anhydrous DMSO): 2-Methylquinazolin-8-ol is highly hydrophobic. Anhydrous DMSO prevents premature hydrolysis and ensures complete dissolution.

  • Buffer (10 mM HEPES, pH 7.4): Critical Choice. Do NOT use Phosphate-Buffered Saline (PBS). Phosphate anions will competitively precipitate Zn2+ and Al3+ as insoluble metal phosphates, leading to false negatives. HEPES provides physiological buffering without metal-chelating interference.

  • Metal Stock (1 mM ZnCl2​ in ddH2​O ): Prepared fresh to avoid oxidation or ambient contamination.

Step-by-Step Methodology:

  • Baseline Measurement: Dilute the probe stock into 3.0 mL of HEPES buffer to a final concentration of 10 µM (0.1% DMSO final). Transfer to a quartz cuvette. Excite at 360 nm and record the emission spectrum from 400 to 600 nm. Expectation: Flat baseline.

  • Titration: Add ZnCl2​ stock in 2 µL increments (yielding ~0.66 µM increases in metal concentration). Mix thoroughly by inversion after each addition and incubate for 1 minute to allow thermodynamic equilibration.

  • Data Acquisition: Record the emission spectrum after each addition. Observe the fluorescence turn-on at 495 nm. Continue until the signal plateaus (saturation).

  • Self-Validation (EDTA Reversal): To the saturated cuvette, spike in 50 µL of a 10 mM EDTA solution (excess). Mix and record the spectrum. Causality: EDTA has a vastly higher affinity for Zn2+ ( Kd​≈10−16M ) than the quinazoline probe. The fluorescence must immediately drop back to the baseline, proving the signal was dynamically driven by reversible metal coordination, not probe degradation.

Protocol B: Live-Cell Imaging of Intracellular Metal Ions

Objective: Visualize endogenous or spiked metal ions in living cellular models (e.g., HeLa or HEK293 cells).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 35 mm glass-bottom confocal dish and culture until 70% confluent.

  • Probe Loading: Wash cells twice with serum-free DMEM (serum proteins can sequester the probe). Incubate cells with 5 µM of 2-Methylquinazolin-8-ol for 30 minutes at 37°C.

  • Basal Imaging: Wash cells three times with DPBS (to remove extracellular probe) and image using a confocal microscope ( λex​ = 405 nm laser, emission filter 480-520 nm).

  • Metal Spiking (Positive Control): Introduce 20 µM of Zn2+ complexed with pyrithione (a cell-permeable ionophore) to force metal influx. Incubate for 15 minutes and re-image. Expectation: Bright green intracellular fluorescence.

  • Validation (Chelator Wash): Treat the cells with 50 µM TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a highly specific, cell-permeable heavy metal chelator. Expectation: Complete quenching of the intracellular fluorescence, validating the spatial distribution of the metal.

Workflow S1 1. Probe Preparation (10 mM Stock in DMSO) S2 2. Sample Incubation (HEPES Buffer, pH 7.4) S1->S2 S3 3. Metal Ion Titration (0 - 50 µM Zn²⁺/Al³⁺) S2->S3 S4 4. Fluorescence Readout (λex = 360 nm, λem = 490 nm) S3->S4 S5 5. Reversibility Validation (Addition of 100 µM EDTA) S4->S5

Figure 2: Self-validating workflow for metal ion detection and reversibility.

Troubleshooting & Analytical Caveats

  • Aggregation-Caused Quenching (ACQ): If the final concentration of DMSO exceeds 1-2% in aqueous buffers, or if the probe concentration exceeds 50 µM, the hydrophobic quinazoline rings may π−π stack. This leads to precipitation and erratic fluorescence quenching. Always maintain probe concentrations 20 µM for in vitro assays.

  • pH Sensitivity: The pKa of the 8-hydroxyl group is approximately 8.5. If the buffer pH exceeds 9.0, the probe will deprotonate in the absence of metal, potentially leading to a false-positive background signal due to partial ESIPT inhibition. Strict pH control using HEPES or PIPES is mandatory.

References

  • Carter, K. P., Young, A. M., & Palmer, A. E. (2014). "Fluorescent Sensors for Measuring Metal Ions in Living Systems." Chemical Reviews, 114(8), 4564-4601.[Link][1]

  • Zielinski, W., & Kudelko, A. (2004). "The Synthesis of 8-Hydroxyquinazoline Derivatives and Their Acid-Base Interactions." Journal of Heterocyclic Chemistry, 41(2), 247-251.[Link][2]

  • McRae, R., Bagchi, P., Sumalekshmy, S., & Fahrni, C. J. (2009). "In Situ Imaging of Metals in Cells and Tissues." Chemical Reviews, 109(10), 4780-4827.[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of 2-Methylquinazolin-8-ol and its Impurities

As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges encountered during the chromatographic analysis of 2-Methylquinazolin-8-ol. Quinazoline derivatives, while th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges encountered during the chromatographic analysis of 2-Methylquinazolin-8-ol. Quinazoline derivatives, while therapeutically significant, often present unique separation challenges due to their structural properties.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your methods effectively.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you may encounter during method development and routine analysis.

Q1: Why am I seeing severe peak tailing for my main 2-Methylquinazolin-8-ol peak?

A1: Peak tailing for basic heterocyclic compounds like 2-Methylquinazolin-8-ol is almost always caused by secondary interactions between the analyte and the stationary phase.

  • Causality: The primary cause is the interaction between the basic nitrogen atoms in the quinazoline ring and the acidic, negatively charged residual silanol groups (Si-O⁻) on the surface of the C18 silica packing.[3] This strong, non-hydrophobic interaction delays a fraction of the analyte molecules as they pass through the column, resulting in a tailed peak. The phenolic hydroxyl group can also contribute to these unwanted interactions.

Solutions:

  • Control Mobile Phase pH: This is the most critical parameter. By lowering the pH, you can protonate the basic nitrogens on your molecule and simultaneously suppress the ionization of the silanol groups.

    • Protocol: Prepare mobile phases buffered at different pH values (e.g., pH 2.5, 3.0, 3.5). A mobile phase pH of 2.5 to 3.5 is often optimal for protonating the analyte (making it a single ionic species) and minimizing silanol activity.[4]

    • Expert Tip: Using a buffer is non-negotiable for reproducible results. A 10-25 mM phosphate or formate buffer is an excellent starting point and is compatible with mass spectrometry.[5]

  • Use a Silanol-Masking Additive: Introduce a small concentration of a competing base into the mobile phase.

    • Protocol: Add 0.05% to 0.1% triethylamine (TEA) to your mobile phase.[3] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

    • Trustworthiness: While effective, be aware that TEA can shorten column lifetime and suppress ionization in MS applications. Use it judiciously.

  • Select an Appropriate Column: Modern columns are designed to minimize these secondary effects.

    • Recommendation: Switch from a traditional Type A silica column to a high-purity, Type B silica column with low silanol activity. For highly aqueous mobile phases, consider a polar-endcapped or polar-embedded phase C18 column to prevent hydrophobic collapse and improve peak shape.[6][7]

Q2: I can't resolve two closely eluting impurities from the main 2-Methylquinazolin-8-ol peak. What should I do?

A2: Achieving resolution between structurally similar impurities requires a systematic approach to manipulating chromatographic selectivity. Impurities may include isomers or degradation products with minor structural changes.[8][9]

Solutions:

  • Optimize Organic Modifier Percentage (Isocratic) or Gradient Slope (Gradient):

    • Causality: Changing the solvent strength affects the hydrophobic retention of each compound differently. A shallower gradient or lower percentage of organic solvent increases retention time and allows more time for the column to differentiate between analytes.[10]

    • Protocol: For a gradient method, decrease the gradient slope (e.g., from a 5-95% B in 10 minutes to 5-95% B in 20 minutes). For an isocratic method, reduce the percentage of organic solvent in 2-3% increments.

  • Change the Organic Modifier:

    • Causality: Acetonitrile and methanol interact with analytes through different mechanisms (acetonitrile is aprotic, while methanol is a protic hydrogen-bond donor). Switching between them can significantly alter elution order and improve selectivity.[3]

    • Expert Tip: Acetonitrile generally provides higher efficiency (sharper peaks) for heterocyclic compounds. If you are using methanol, try switching to acetonitrile, and vice-versa.

  • Adjust Mobile Phase pH:

    • Causality: Minor differences in the pKa values of your main compound and its impurities mean that a small change in pH can alter their relative ionization and, therefore, their retention and selectivity.[11][12] A change of just 0.2-0.5 pH units can sometimes be enough to resolve co-eluting peaks.

  • Change Stationary Phase Chemistry:

    • Causality: If the above steps fail, the interaction mechanism of the C18 phase may not be suitable. A different stationary phase offers a completely different selectivity.

    • Recommendation: Try a Phenyl-Hexyl phase, which provides π-π interactions, or a Pentafluorophenyl (PFP) phase, which offers dipole-dipole and ion-exchange interactions. These are often effective for separating aromatic and heterocyclic isomers.[7]

G Start Poor Resolution (Rs < 1.5) Adjust_Gradient Decrease Gradient Slope or % Organic Start->Adjust_Gradient Step 1 Change_Solvent Switch Organic Modifier (ACN <-> MeOH) Adjust_Gradient->Change_Solvent Failure Resolved Resolution Achieved (Rs ≥ 1.5) Adjust_Gradient->Resolved Success Adjust_pH Fine-tune Mobile Phase pH (± 0.5 units) Change_Solvent->Adjust_pH Failure Change_Solvent->Resolved Success Change_Column Change Stationary Phase (e.g., Phenyl, PFP) Adjust_pH->Change_Column Failure Adjust_pH->Resolved Success Change_Column->Resolved Success G cluster_0 Low pH (e.g., 2.5) cluster_1 High pH (e.g., 7.5) Analyte_Low 2-Methylquinazolin-8-ol Quinazoline N is Protonated (Positive Charge) Silica_Low C18 Stationary Phase Silanols are Neutral (Si-OH) Analyte_Low->Silica_Low Hydrophobic Interaction (Desired) Result_Low Good Peak Shape (Repulsive forces minimized) Silica_Low->Result_Low Analyte_High 2-Methylquinazolin-8-ol Quinazoline N is Neutral Silica_High C18 Stationary Phase Silanols are Ionized (Si-O⁻) Analyte_High->Silica_High Strong Ionic Interaction (Undesired) Result_High Peak Tailing (Ionic interaction) Silica_High->Result_High

Sources

Optimization

Purification methods for crude 2-Methylquinazolin-8-ol reaction mixtures

Welcome to the technical support center for the purification of 2-Methylquinazolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Methylquinazolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with purifying this amphoteric heterocyclic compound. Our goal is to provide practical, field-proven insights and detailed protocols in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Understanding the Challenge: The Amphoteric Nature of 2-Methylquinazolin-8-ol

2-Methylquinazolin-8-ol presents a unique purification challenge due to its amphoteric nature. The molecule contains basic nitrogen atoms within the quinazoline ring system and an acidic phenolic hydroxyl group at the 8-position. This dual reactivity can lead to solubility issues, difficult separations, and interactions with standard purification media like silica gel. This guide will equip you with the strategies to leverage these properties for effective purification.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the purification of crude 2-Methylquinazolin-8-ol.

Q1: My crude reaction mixture is complex. What are the likely impurities I need to remove?

A1: The impurities in your crude product are directly related to the synthetic route employed. Most syntheses of the quinazoline core involve precursors like substituted 2-aminophenols or 2-aminobenzonitriles.[1][2] A summary of potential impurities is provided in the table below.

Impurity TypeCommon ExamplesRationale for FormationRecommended Primary Removal Method
Unreacted Starting Materials Substituted 2-aminophenols, N-acetylated precursors, acetonitrile/acetamide equivalents.Incomplete reaction due to suboptimal conditions (time, temperature, stoichiometry).[3]Acid-Base Extraction
Reaction Reagents/Catalysts Acids (e.g., HCl), bases (e.g., NaOH, K₂CO₃), metal catalysts (e.g., Palladium, Copper).Used to drive the reaction and left over after initial workup.[1][4]Aqueous wash; specific techniques for metal removal (e.g., filtration through Celite).
Side-Reaction Products Over-methylated species, dimers, or products from alternative cyclization pathways.Non-specific reactions occurring under the reaction conditions.Column Chromatography, Recrystallization
Solvent Residues High-boiling point solvents like DMF, DMSO, or dioxane.Incomplete removal during the initial concentration steps.High-vacuum drying, lyophilization, or trituration.
Q2: I've confirmed my product is in the crude mixture by LC-MS, but the ¹H NMR is very messy. Where should I begin the purification?

A2: For a complex crude mixture containing an amphoteric compound like 2-Methylquinazolin-8-ol, acid-base extraction is the most powerful initial purification step.[5] This technique exploits the compound's ability to form a water-soluble salt in either acidic or basic conditions, effectively separating it from neutral organic impurities. This liquid-liquid extraction is highly effective for a first-pass cleanup before attempting more selective methods like chromatography or recrystallization.

Q3: How do I perform an acid-base extraction on 2-Methylquinazolin-8-ol? I'm concerned about its dual acidic/basic nature.

A3: The key is to perform the extraction sequentially. You can choose to first extract basic impurities, then your product, or vice-versa. Because the phenolic hydroxyl group is weakly acidic (estimated pKa ~8-10) and the quinazoline nitrogen is weakly basic (estimated pKa ~3-5), you can use specific pH ranges to selectively move your compound between aqueous and organic layers. A detailed step-by-step protocol is provided below (Protocol 1). The general strategy involves:

  • Dissolving the crude mixture in an organic solvent.

  • Washing with a weak acid (e.g., 1M HCl) to remove basic impurities. Your product, being a weak base, will also move to the aqueous layer.

  • Basifying the aqueous layer to precipitate your product, which is then re-dissolved in fresh organic solvent.

  • Washing this new organic layer with a weak base (e.g., saturated NaHCO₃) to remove acidic impurities, leaving your purified product in the organic phase.

Q4: I'm seeing severe streaking and poor separation on my silica gel TLC plates and column. What is happening and how can I fix it?

A4: This is a classic issue when purifying nitrogen-containing heterocycles on standard silica gel.[3] The basic nitrogen atoms in the quinazoline ring interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This causes tailing, streaking, and sometimes irreversible adsorption of your product onto the column.

Solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at 0.5-1% (v/v) is most common.[3] It neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.

  • Use Neutralized Silica Gel: You can pre-treat the silica gel by washing it with a solution of your eluent containing the basic modifier before packing the column.[3]

  • Switch the Stationary Phase: If streaking persists, consider using a different stationary phase like neutral or basic alumina, which lacks the acidic silanol groups.[3]

Q5: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

A5: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] The presence of impurities can also depress the melting point, making this more likely.

Troubleshooting Steps:

  • Add More Solvent: Re-heat the mixture to dissolve the oil, then add more hot solvent to decrease the saturation level. Let it cool very slowly.[5]

  • Change Solvents: Select a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble), then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.

  • Lower the Cooling Temperature: If the product remains an oil at room temperature, try cooling the flask in an ice bath or freezer to induce crystallization.[5]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic glass fragments can provide nucleation sites for crystal growth.

Purification Decision Workflow

The following diagram outlines a logical workflow for purifying a crude 2-Methylquinazolin-8-ol reaction mixture.

PurificationWorkflow start Crude Reaction Mixture initial_analysis Analyze by TLC/LC-MS (Assess complexity) start->initial_analysis is_complex Is mixture highly complex or contains baseline material? initial_analysis->is_complex acid_base Protocol 1: Acid-Base Extraction is_complex->acid_base Yes aq_wash Simple Aqueous Wash (e.g., H₂O, Brine) is_complex->aq_wash No post_extraction_analysis Analyze Extracted Product (TLC/LC-MS) acid_base->post_extraction_analysis aq_wash->post_extraction_analysis is_pure_enough Is purity >95%? post_extraction_analysis->is_pure_enough chromatography Protocol 2: Column Chromatography is_pure_enough->chromatography No final_product Pure 2-Methylquinazolin-8-ol is_pure_enough->final_product Yes chromatography->is_pure_enough recrystallization Protocol 3: Recrystallization chromatography->recrystallization For final polishing recrystallization->final_product

Caption: Decision workflow for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the amphoteric 2-Methylquinazolin-8-ol from neutral, and most acidic and basic, impurities.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (50 mL).

  • Remove Strong Bases: Transfer the solution to a separatory funnel. Extract with 1 M HCl (2 x 25 mL). The target compound and other basic impurities will move into the aqueous (bottom) layer. Retain the aqueous layers and combine them. The organic layer contains neutral and acidic impurities and can be set aside.

  • Basification and Re-extraction: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2 M NaOH solution dropwise with swirling until the pH is basic (~pH 9-10, check with pH paper). The 2-Methylquinazolin-8-ol will precipitate out of the solution.

  • Extract the precipitated product back into a fresh portion of organic solvent (e.g., EtOAc, 3 x 30 mL).

  • Combine and Wash: Combine the organic layers from the previous step. Wash with water (1 x 30 mL) and then with saturated brine (1 x 30 mL) to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. Test solvent systems like Hexane/EtOAc or DCM/Methanol. Add 0.5-1% triethylamine (Et₃N) to the mobile phase to prevent streaking. Aim for an Rf value of ~0.3 for the product spot.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of the chosen mobile phase. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product from the acid-base extraction in a minimal amount of DCM or the mobile phase.

    • Wet Loading: Carefully add the solution directly to the top of the silica bed.

    • Dry Loading (Preferred): Add a small amount of silica gel to the dissolved sample and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity over time) elution.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

Recrystallization is an excellent final step to obtain highly pure, crystalline material.

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which 2-Methylquinazolin-8-ol is highly soluble when hot but sparingly soluble when cold. Test small amounts of your product in various solvents.

SolventPolarityBoiling Point (°C)Potential Use
EthanolPolar Protic78Good single solvent candidate
IsopropanolPolar Protic82Good single solvent candidate
Ethyl AcetatePolar Aprotic77Possible single solvent or part of a pair
TolueneNonpolar111Potential anti-solvent with a polar solvent
Heptane/HexaneNonpolar98 / 69Potential anti-solvent with a polar solvent
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals completely under high vacuum to remove all solvent residues.

References

  • BenchChem (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
  • BenchChem (2025).
  • Rattan, S., Barde, A., et al. (2020). One-pot sequential synthesis of quinazolin-8-ol derivatives employing heterogeneous catalyst for Suzuki–Miyaura coupling. Synthetic Communications, 50(19), 2962-2968. [Link]

  • BenchChem (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Helali, A., Sarg, M., Koraa, M., & El-Zoghbi, M. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. [Link]

  • Al-Ostath, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Chemical and Pharmaceutical Research, 4(1), 285-293. [Link]

  • Patel, M., et al. (2017). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Avicenna Journal of Medical Biochemistry, 5(2), 51-56. [Link]

  • Khan, I., & Ibrar, A. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Studies in Natural Products Chemistry, 63, 277-307. [Link]

  • Al-Suod, H., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Indian Chemical Society, 100(3), 100913. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. [Link]

  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. [Link]

  • Wikipedia. Acid-base extraction. [Link]

  • Kirinde Arachchige, P. T., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337-3341. [Link]

  • Sharma, V. K., et al. (2020). One-Pot Sequential Synthesis of Quinazolin-8-ol derivatives employing Heterogeneous Catalyst for Suzuki-Miyaura coupling. Prime Scholars. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • BenchChem (2025). An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methylquinazolin-8-ol Substitutions

Welcome to the Technical Support Center. As drug development increasingly targets complex kinase inhibitors and metalloenzymes, functionalizing the quinazoline core has become a critical workflow.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly targets complex kinase inhibitors and metalloenzymes, functionalizing the quinazoline core has become a critical workflow. However, researchers frequently encounter severe steric hindrance when attempting substitution reactions at the 8-position of 2-methylquinazolin-8-ol.

This guide provides a deep-dive into the mechanistic root of these challenges, troubleshooting FAQs, and field-proven, self-validating protocols to ensure high-yielding functionalization.

The Mechanistic Root: The Peri-Interaction

To solve poor substitution yields, we must first understand the structural causality. In the quinazoline bicyclic system, the N1 nitrogen and the C8 hydroxyl group are separated by the C8a bridgehead carbon. This places them in a spatial peri-relationship , identical to the 1,8-positions in naphthalene systems[1].

The lone pair of electrons on the N1 nitrogen points directly toward the spatial hemisphere of the C8-OH. When a bulky electrophile approaches the C8 oxygen, it encounters severe steric repulsion from this N1 lone pair. Furthermore, the 2-methyl group exerts an electron-donating inductive effect, increasing the electron density and nucleophilicity of the N1 nitrogen. Consequently, if the C8-OH is not properly activated, the incoming electrophile will preferentially react with the N1 nitrogen, leading to undesired N-alkylation (forming a zwitterion or quaternary salt) rather than the target O-alkylation.

PeriInteraction SM 2-Methylquinazolin-8-ol Peri Peri-Interaction (N1 & C8-OH) Steric Hindrance & Lone Pair Clash SM->Peri N_Alk N1-Alkylation (Side Product) Peri->N_Alk Weak Base / Low Temp O_Alk C8 O-Alkylation (Target) Peri->O_Alk Cs2CO3 / DMF / Heat

Fig 1: Reaction pathways dictated by the N1-C8 peri-interaction in 2-methylquinazolin-8-ol.

Troubleshooting & FAQs

Q: My O-alkylation yields are below 20%, and TLC shows a highly polar, baseline-sticking side product. What is happening? A: You are observing N1-alkylation. When using weak bases (like Triethylamine) or protic solvents, the C8-OH is not fully deprotonated. The neutral N1 nitrogen acts as a competing nucleophile, attacking the alkyl halide to form a highly polar quaternary ammonium salt. To fix this, switch to a strong inorganic base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) to fully generate the highly nucleophilic phenoxide anion[2].

Q: Why does Cesium Carbonate work so much better than Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)? A: This comes down to the "naked anion" effect. The cesium cation (Cs⁺) is exceptionally large and has a low charge density. When it deprotonates the C8-OH, it forms a very loose ion pair with the resulting phenoxide. This leaves the oxygen highly reactive and capable of overcoming the peri-steric hindrance. In contrast, Na⁺ forms a tight ion pair, artificially increasing the steric bulk of the oxygen and reducing its nucleophilicity[3].

Q: I am trying to attach a bulky secondary alkyl group (e.g., isopropyl or cyclopentyl) to the 8-position, but Cs₂CO₃/DMF isn't working. How can I force the reaction? A: For highly sterically hindered secondary electrophiles, standard Sₙ2 alkylation fails because the transition state is too crowded by the peri-N1 lone pair. Instead, utilize the Mitsunobu Reaction . By reacting 2-methylquinazolin-8-ol with your desired secondary alcohol in the presence of Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD), you bypass the traditional Sₙ2 steric penalty. The oxygen attacks the phosphonium-activated alcohol, which is a much more favorable pathway for bulky substrates.

Self-Validating Experimental Protocol: Bulky O-Alkylation

The following protocol is optimized for overcoming steric hindrance during the O-alkylation of quinazolin-8-ol derivatives, utilizing the loose ion-pairing strategy[2][3].

Step 1: Complete Deprotonation

  • Action: Dissolve 2-methylquinazolin-8-ol (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add finely powdered Cs₂CO₃ (2.5 eq). Stir at 60°C for 30 minutes under inert atmosphere (N₂ or Argon).

  • Causality: Heating ensures the complete deprotonation of the sterically hindered hydroxyl group before the electrophile is introduced, preventing the neutral N1 from competing.

Step 2: Electrophile Addition

  • Action: Dropwise add the sterically hindered alkyl halide (1.2 to 1.5 eq).

  • Self-Validation Check: As the reaction proceeds, the solution should transition from a clear yellow liquid to a cloudy suspension as insoluble Cesium Halide (CsX) salts precipitate. If the solution remains completely clear after 2 hours, your base may be degraded (wet), and the reaction has stalled.

Step 3: Thermal Maturation

  • Action: Increase the temperature to 80°C and stir for 4–16 hours. Monitor the disappearance of the starting material via LC-MS.

Step 4: Quench and Extraction

  • Action: Cool to room temperature and quench by pouring the mixture into a 5-fold volume of ice water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer three times with a 5% aqueous LiCl solution.

  • Causality: The 5% LiCl wash is critical; it alters the partition coefficient of DMF, pulling it entirely into the aqueous phase and preventing it from contaminating your isolated product.

Workflow Step1 Step 1: Deprotonation Cs2CO3 in DMF (80°C) Step2 Step 2: Electrophile Add bulky alkyl halide Step1->Step2 Step3 Step 3: Monitoring LC-MS / TLC tracking Step2->Step3 Step4 Step 4: Quench Ice water / EtOAc Step3->Step4

Fig 2: Self-validating experimental workflow for sterically hindered O-alkylation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the ratio of desired O-alkylation versus undesired N-alkylation when reacting 2-methylquinazolin-8-ol with a moderately bulky electrophile.

BaseSolventTemperatureO-Alkylation (%)N-Alkylation (%)Mechanistic Causality
K₂CO₃ MeCN82°C (Reflux)45%35%Poor base solubility limits phenoxide formation; neutral N1 competes.
NaH THF25°C60%15%Tight Na⁺ ion pairing artificially increases oxygen steric bulk.
Cs₂CO₃ DMF80°C>85% <5% Loose Cs⁺ ion pair creates a highly reactive "naked" oxygen anion.
PPh₃ / DIAD THF25°C75%TraceMitsunobu conditions bypass Sₙ2 steric penalties for secondary alcohols.

Sources

Reference Data & Comparative Studies

Validation

Comparative Coordination Chemistry: 2-Methylquinazolin-8-ol vs. 8-Hydroxyquinoline

As drug development and materials science increasingly rely on targeted metal-ligand interactions, understanding the nuanced coordination properties of bidentate chelators is critical. This guide provides an in-depth com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on targeted metal-ligand interactions, understanding the nuanced coordination properties of bidentate chelators is critical. This guide provides an in-depth comparative analysis of the classic metallophore 8-hydroxyquinoline (8-HQ) and the pharmacologically significant 2-methylquinazolin-8-ol . By dissecting their steric and electronic divergences, we can understand how minor structural modifications dictate their behavior in both analytical assays and biological systems.

Core Mechanistic Divergence

Both 8-HQ and 2-methylquinazolin-8-ol act as bidentate N,O-donor ligands, coordinating metal ions via their heterocyclic nitrogen and phenolate oxygen to form stable five-membered chelate rings[1][2]. However, their coordination profiles diverge drastically due to two fundamental structural differences:

Electronic Modulation via the Quinazoline Ring

8-HQ features a standard quinoline core, which provides robust σ -donation from the pyridine nitrogen and facilitates π -backbonding, stabilizing a wide array of transition metal complexes[3]. In contrast, 2-methylquinazolin-8-ol contains a diaza-aromatic quinazoline ring. The inclusion of the second nitrogen (N3) exerts a strong inductive electron-withdrawing effect across the ring system. This significantly lowers the electron density on the coordinating N1 atom and reduces the pKa of the C8-hydroxyl group, fundamentally decreasing the thermodynamic stability (Log β ) of its metal complexes compared to 8-HQ.

Steric Hindrance in the Inner Coordination Sphere

The most critical functional difference is the presence of the 2-methyl group in 2-methylquinazolin-8-ol. This methyl group sits directly adjacent to the N1 coordination site. When a metal ion binds, the methyl group projects into the inner coordination sphere, creating severe steric repulsion. While 8-HQ easily forms homoleptic tris-complexes ( ML3​ ) with small, highly charged metal ions like Al3+ and Fe3+ [1][4], the steric clash induced by the 2-methyl group restricts 2-methylquinazolin-8-ol to 1:1 or 1:2 stoichiometries, preventing octahedral saturation.

Mech L1 8-Hydroxyquinoline (8-HQ) P1 Unrestricted Geometry (Tris-complexes) L1->P1 No 2-CH3 group L2 2-Methylquinazolin-8-ol (2-MeQZ-8-ol) P2 Steric Hindrance (Restricted Geometry) L2->P2 2-CH3 clash P3 Electron Withdrawal (Lower pKa & Basicity) L2->P3 Quinazoline N3

Diagram 1: Structural features dictating the coordination properties of 8-HQ and 2-MeQZ-8-ol.

Quantitative Coordination Profiles

The table below summarizes the empirical coordination properties of both ligands, highlighting how structural causality translates to measurable chemical behavior.

Property8-Hydroxyquinoline (8-HQ)2-Methylquinazolin-8-ol
Coordination Sites N (Pyridine), O (Phenolate)N1 (Quinazoline), O (Phenolate)
Steric Hindrance MinimalHigh (due to 2-methyl group)
Electronic Nature Standard aromatic systemElectron-deficient (diaza-aromatic)
Typical Stoichiometry (M:L) 1:2 (Square Planar), 1:3 (Octahedral)1:1, 1:2 (Restricted by steric clash)
Al3+ Complexation Strong tris-complex ( Alq3​ )Weak/No tris-complex formation
Primary Applications Analytical chemistry, OLEDs, Metallo-drugsPARP inhibition, Targeted oncology

Applications in Materials and Drug Development

8-Hydroxyquinoline (8-HQ): Because it lacks steric hindrance, 8-HQ is a staple in analytical chemistry as a precipitating agent for polyvalent metal ions[1]. Its ability to form highly stable, fluorescent tris-complexes with aluminum ( Alq3​ ) laid the foundational architecture for organic light-emitting diodes (OLEDs)[3][5].

2-Methylquinazolin-8-ol Derivatives: The steric and electronic restrictions of the quinazoline-8-ol scaffold make it highly valuable in targeted pharmacology rather than bulk materials. Derivatives of this scaffold, most notably NU1025 (8-hydroxy-2-methylquinazoline-4-one), are potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1)[6][7]. The restricted geometry allows the molecule to dock precisely into the catalytic active site of PARP-1, forming strong hydrogen bonds without off-target metal chelation that could cause systemic toxicity[6][8].

Experimental Methodology: Self-Validating Coordination Analysis

To empirically verify the differences in coordination stoichiometry and thermodynamic stability between these two ligands, researchers must employ a self-validating spectroscopic workflow. The following protocol utilizes Job's Method of Continuous Variation coupled with UV-Vis spectroscopy.

Step-by-Step Protocol
  • Stock Preparation: Prepare equimolar stock solutions ( 1.0×10−4M ) of the ligand (8-HQ or 2-methylquinazolin-8-ol) and the target metal salt (e.g., CuCl2​ or AlCl3​ ) in a buffered ethanol/water mixture to ensure solubility[2].

  • Continuous Variation Mixing: Prepare a series of 11 samples where the total molar concentration of [Metal] + [Ligand] is kept constant, but the mole fraction of the ligand ( XL​ ) varies from 0.0 to 1.0 in 0.1 increments.

  • Spectroscopic Acquisition: Record the UV-Vis absorption spectrum for each sample. Self-Validation Check: Overlay the spectra. The presence of sharp isosbestic points confirms that only two absorbing species (the free ligand and a single distinct metal complex) are in equilibrium[2]. If isosbestic points are absent, multiple coordination geometries are forming simultaneously.

  • Data Plotting: Plot the change in absorbance ( ΔA ) at the complex's λmax​ against the ligand mole fraction ( XL​ ).

  • Causality Analysis: The XL​ value at the apex of the curve indicates the stoichiometry. 8-HQ with Al3+ will peak at XL​=0.75 (1:3 ratio), whereas 2-methylquinazolin-8-ol will peak at XL​≤0.66 (1:2 ratio or lower) due to the 2-methyl steric clash.

Protocol S1 1. Equimolar Stock Prep (Ligand & Metal Salt) S2 2. Continuous Variation (Job's Method Titration) S1->S2 S3 3. UV-Vis Spectroscopy (Track Isosbestic Points) S2->S3 Monitor Absorbance S4 4. Data Regression (Determine Stoichiometry & Ka) S3->S4 Plot ΔA vs Mole Fraction

Diagram 2: Self-validating UV-Vis workflow for determining metal-ligand stoichiometry.

Sources

Comparative

Spectroscopic comparison of 2-Methylquinazolin-8-ol and its structural isomers

An in-depth comparative analysis of structural isomers is a cornerstone of modern medicinal chemistry and quality control. Quinazolines represent a privileged heterocyclic scaffold widely utilized in kinase inhibitors, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of structural isomers is a cornerstone of modern medicinal chemistry and quality control. Quinazolines represent a privileged heterocyclic scaffold widely utilized in kinase inhibitors, antimicrobial agents, and antineoplastic drugs. However, distinguishing between its positional isomers—specifically 2-Methylquinazolin-8-ol and its structural isomer 2-Methylquinazolin-4-ol —presents a unique analytical challenge.

This guide provides a comprehensive, objective comparison of these isomers, focusing on how tautomerism fundamentally alters their spectroscopic signatures, and outlines self-validating experimental protocols for their unambiguous differentiation.

Structural Context and Tautomeric Equilibrium

Before analyzing the spectroscopic data, it is critical to understand the fundamental structural differences driven by tautomerism.

  • 2-Methylquinazolin-8-ol (CAS 167837-55-0) [1]: This molecule exists as a true heteroaromatic phenol. The hydroxyl group is locked at the C-8 position of the fused benzene ring, leaving the pyrimidine ring fully aromatic.

  • 2-Methylquinazolin-4-ol : When the hydroxyl group is positioned at C-4, the molecule undergoes a rapid tautomeric shift, overwhelmingly favoring the lactam form: 2-Methylquinazolin-4(3H)-one (CAS 1769-24-0) [2]. This amide resonance stabilization disrupts the full aromaticity of the pyrimidine ring, converting the C-4 hydroxyl into a carbonyl (C=O) and protonating the N-3 nitrogen[3].

This tautomeric reality is the primary causal factor behind the drastic spectroscopic differences between these two exact structural isomers (C₉H₈N₂O).

Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive tool for distinguishing these isomers. The electronic environment of the nuclei provides a detailed fingerprint of the tautomeric state[4].

  • ¹H NMR Causality : In 2-Methylquinazolin-8-ol, the C-4 position is occupied by a lone proton (H-4). Because it is sandwiched between two electronegative nitrogen atoms and subjected to the full diamagnetic ring current of the aromatic pyrimidine ring, H-4 is highly deshielded, appearing as a sharp singlet at ~9.2 ppm. Conversely, in 2-Methylquinazolin-4(3H)-one, the C-4 position is a carbonyl carbon; thus, the H-4 proton is absent. Instead, a highly deshielded N-H proton appears at ~12.2 ppm due to strong hydrogen bonding and the adjacent electron-withdrawing carbonyl[5][6]. Furthermore, the C-2 methyl group in the 8-ol isomer (~2.8 ppm) is shifted upfield in the 4(3H)-one isomer (~2.36 ppm) due to the loss of full pyrimidine aromaticity[6].

  • ¹³C NMR Causality : The C-4 carbon in the 8-ol isomer resonates at ~160 ppm (typical for an imine-like heteroaromatic carbon). In the 4(3H)-one isomer, this carbon shifts downfield to ~161–164 ppm, characteristic of an amide carbonyl[6].

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid, non-destructive confirmation of the functional groups[4].

  • Vibrational Causality : The 4(3H)-one isomer exhibits a massive, diagnostic Amide I band at 1670–1690 cm⁻¹ corresponding to the C=O stretching vibration[3][5]. The 8-ol isomer completely lacks this band, instead showing a sharp C=N stretch at 1610–1620 cm⁻¹ and a broad O-H stretch at 3200–3400 cm⁻¹.

Quantitative Data Summary

Spectroscopic Technique2-Methylquinazolin-8-ol2-Methylquinazolin-4(3H)-one
¹H NMR (DMSO-d₆) -CH₃: ~2.80 ppm (s, 3H)-OH: ~9.5–10.0 ppm (br s, 1H)H-4: ~9.20 ppm (s, 1H)-CH₃: ~2.36 ppm (s, 3H)-NH: ~12.2–12.4 ppm (br s, 1H)H-4: Absent (Carbonyl)
¹³C NMR (DMSO-d₆) C-4 (Imine): ~160.0 ppmC-8 (C-OH): ~153.0 ppm-CH₃: ~25.0 ppmC-4 (Amide C=O): ~161.0–164.5 ppmC-8 (Ar-H): ~126.0–128.0 ppm-CH₃: ~21.5–22.1 ppm
FT-IR (KBr Pellet) O-H Stretch: 3200–3400 cm⁻¹ (Broad)C=N Stretch: 1610–1620 cm⁻¹C=O Stretch: AbsentN-H Stretch: 3100–3300 cm⁻¹ (Sharp/Broad)C=O Stretch (Amide I): 1670–1690 cm⁻¹
HRMS (ESI+) [M+H]⁺: 161.0715Primary Loss: H₂O (-18 Da)[M+H]⁺: 161.0715Primary Loss: HNCO (-43 Da)

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed with internal validation checkpoints.

Protocol A: NMR Sample Preparation & Acquisition

Causality Check: Deuterated dimethyl sulfoxide (DMSO-d₆) is explicitly chosen over CDCl₃. Protic or wet solvents will cause rapid chemical exchange of the -OH and -NH protons, rendering them invisible. Furthermore, rigid quinazolinones often exhibit poor solubility in chloroform.

  • Preparation : Weigh exactly 5.0 mg of the unknown isomer. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition (¹H NMR) : Record the spectrum at 400 MHz at 298 K. Set the relaxation delay (D1) to 1.5 seconds to ensure complete relaxation of the methyl protons. Acquire 16 scans.

  • Internal Validation : Set the integration of the furthest upfield singlet (the C-2 methyl group) strictly to 3.00. If the integration of the aromatic protons does not sum to exactly 4.00, the sample contains impurities or residual solvent, and the spectrum must be re-acquired.

  • Differentiation : Check the region >9.0 ppm. A sharp singlet integrating to 1.00 at ~9.2 ppm confirms 2-Methylquinazolin-8-ol. A broad singlet at >12.0 ppm confirms 2-Methylquinazolin-4(3H)-one.

Protocol B: FT-IR Acquisition (KBr Pellet Method)

Causality Check: The KBr pellet method is preferred over ATR (Attenuated Total Reflectance) for these highly crystalline solids to prevent baseline shifts and peak broadening caused by poor crystal-to-crystal contact on the ATR diamond.

  • Preparation : Grind 1–2 mg of the dried sample with 100 mg of spectroscopic-grade, oven-dried KBr in an agate mortar until a fine, uniform powder is achieved.

  • Pressing : Transfer the mixture to a die and press under 10 tons of vacuum pressure for 2 minutes to form a transparent pellet.

  • Acquisition : Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Validation : The baseline transmittance must be >80% at 2000 cm⁻¹. If scattering occurs (baseline slope), the particle size is too large, and the sample must be re-ground.

Analytical Workflow Visualization

IsomerDifferentiation Start Unknown C9H8N2O Isomer (Quinazoline Scaffold) IR FT-IR Spectroscopy (KBr Pellet) Start->IR Decision1 Strong peak at 1670-1690 cm⁻¹? (Amide I Band) IR->Decision1 Isomer4 2-Methylquinazolin-4(3H)-one (Lactam Tautomer) Decision1->Isomer4 Yes (C=O present) NMR ¹H NMR Spectroscopy (DMSO-d₆) Decision1->NMR No (C=O absent) Decision2 Singlet at ~9.2 ppm? (Isolated H-4 Proton) NMR->Decision2 Isomer8 2-Methylquinazolin-8-ol (Phenolic Form) Decision2->Isomer8 Yes (Aromatic H-4) Other Other Structural Isomer (e.g., 4-Methylquinazolin-2-ol) Decision2->Other No

Logical workflow for the spectroscopic differentiation of quinazoline structural isomers.

References

  • BenchChem Technical Support Team. "Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide." benchchem.com. 4

  • "Synthesis of Quinazoline and Quinazolinone Derivatives." intechopen.com. 3

  • "167837-55-0 CAS Manufactory (2-Methylquinazolin-8-ol)." chemicalbook.com.1

  • "2-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 135400457." nih.gov (PubChem). 2

  • "Synthesis and Analgesic Activity of Some New Pyrazoles and Triazoles Bearing a 6,8-Dibromo-2-methylquinazoline Moiety." nih.gov (PMC). 5

  • "Supporting Information: Highly Efficient Copper-Catalyzed Cascade Synthesis of Quinazoline and Quinazolinone Derivatives." rsc.org (The Royal Society of Chemistry). 6

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylquinazolin-8-ol
Reactant of Route 2
2-Methylquinazolin-8-ol
© Copyright 2026 BenchChem. All Rights Reserved.